N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a synthetic compound belonging to the class of triazolopyridazine derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a carboxamide group attached to the 6th position of the pyridazine ring. The presence of the 2,4-dichlorophenyl group adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using carboxylic acid derivatives and amines.
Attachment of the 2,4-Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Diclosulam: N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide.
Other Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O/c14-9-2-1-8(10(15)5-9)6-16-13(21)11-3-4-12-18-17-7-20(12)19-11/h1-5,7H,6H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIKWNIAHASORE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)C2=NN3C=NN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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